2-(2,5-Dichloroanilino)benzoic acid
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Overview
Description
2-(2,5-Dichloroanilino)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoic acid moiety substituted with a 2,5-dichloroanilino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dichloroanilino)benzoic acid typically involves the reaction of 2,5-dichloroaniline with benzoic acid or its derivatives. One common method is the condensation reaction between 2,5-dichloroaniline and benzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of efficient purification techniques such as recrystallization or chromatography is essential to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dichloroanilino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The chloro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in the formation of various substituted benzoic acid derivatives.
Scientific Research Applications
2-(2,5-Dichloroanilino)benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for understanding biological pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,5-Dichloroanilino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloroanilino)benzoic acid
- 2,4-Dichloroanilino)benzoic acid
- 2,6-Dichloroanilino)benzoic acid
Uniqueness
2-(2,5-Dichloroanilino)benzoic acid is unique due to the specific positioning of the chloro groups on the aniline ring. This positioning can influence the compound’s reactivity, stability, and interaction with other molecules, making it distinct from other similar compounds.
Properties
CAS No. |
6334-92-5 |
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Molecular Formula |
C13H9Cl2NO2 |
Molecular Weight |
282.12 g/mol |
IUPAC Name |
2-(2,5-dichloroanilino)benzoic acid |
InChI |
InChI=1S/C13H9Cl2NO2/c14-8-5-6-10(15)12(7-8)16-11-4-2-1-3-9(11)13(17)18/h1-7,16H,(H,17,18) |
InChI Key |
YUQANGVKJXXVHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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